molecular formula C12H8BClO3 B12848448 (7-Chlorodibenzo[b,d]furan-1-yl)boronic acid

(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid

Cat. No.: B12848448
M. Wt: 246.45 g/mol
InChI Key: CNJMGYWSOGWUFO-UHFFFAOYSA-N
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Description

(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid is a heterocyclic boronic acid derivative featuring a dibenzofuran scaffold substituted with a chlorine atom at the 7-position and a boronic acid group at the 1-position. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by its fused aromatic system and substituents.

Properties

Molecular Formula

C12H8BClO3

Molecular Weight

246.45 g/mol

IUPAC Name

(7-chlorodibenzofuran-1-yl)boronic acid

InChI

InChI=1S/C12H8BClO3/c14-7-4-5-8-11(6-7)17-10-3-1-2-9(12(8)10)13(15)16/h1-6,15-16H

InChI Key

CNJMGYWSOGWUFO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C3=C(C=C(C=C3)Cl)OC2=CC=C1)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chlorodibenzo[b,d]furan-1-yl)boronic acid typically involves the reaction of 7-chlorodibenzofuran with a boronic acid reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the boronic acid derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity:
Boronic acids, including (7-Chlorodibenzo[b,d]furan-1-yl)boronic acid, have shown significant potential in the development of anticancer agents. The incorporation of boronic acid moieties into drug candidates can enhance their selectivity and efficacy. For instance, the structural modification of existing anticancer drugs with boronic acids has been reported to improve pharmacokinetic properties and therapeutic outcomes in cancer treatment .

2. Enzyme Inhibition:
Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes. The ability of this compound to form covalent bonds with active site residues makes it a candidate for developing enzyme inhibitors that can be used in treating diseases related to enzyme dysfunction .

3. Antiviral Properties:
Recent studies have indicated that boronic acids can exhibit antiviral activity. The modification of antiviral compounds with boronic acid derivatives may lead to enhanced antiviral efficacy by improving binding affinity to viral targets .

Organic Synthesis

1. Suzuki-Miyaura Coupling Reactions:
this compound can be utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This compound serves as a versatile coupling partner for various aryl halides, facilitating the synthesis of complex organic molecules .

2. Synthesis of Functionalized Compounds:
The presence of the boronic acid functional group allows for the selective functionalization of organic molecules. This capability is particularly useful in synthesizing biologically active compounds and materials for electronic applications .

Electronic Devices

1. Organic Light Emitting Diodes (OLEDs):
Research has demonstrated that this compound can be employed in the preparation of materials for OLEDs. Its electron-rich characteristics make it suitable for use as a charge transport material, enhancing the efficiency and stability of OLED devices .

2. Charge Transport Materials:
The compound's ability to facilitate charge transport positions it as a valuable component in the development of organic semiconductors. This application is crucial for advancing technologies in organic electronics and photonics .

Case Studies

Study Title Application Findings
Boronic Acids in Medicinal ChemistryAnticancer ActivityModification of drug candidates with boronic acids improved selectivity and efficacy against cancer cells .
Enzyme Inhibition MechanismsEnzyme InhibitionDemonstrated reversible inhibition of serine proteases using boronic acids, indicating potential therapeutic applications .
OLED Material DevelopmentElectronic DevicesUtilized this compound as a charge transport material, resulting in enhanced device performance .

Comparison with Similar Compounds

Substituent Position and Heterocycle Variations

  • (8-Chlorodibenzo[b,d]furan-1-yl)boronic Acid (CAS 2173554-84-0): This regioisomer differs only in the position of the chlorine atom (8-position vs. 7-position).
  • (7-Fluorobenzo[b]thiophen-2-yl)boronic Acid :
    Replacing the dibenzofuran core with a benzothiophene introduces sulfur instead of oxygen, altering electronic properties (e.g., reduced electron-donating effects). The fluorine atom at the 7-position provides distinct electronegativity compared to chlorine, which could modulate boronic acid acidity (pKa) and diol-binding kinetics .

Key Data Tables

Table 2: Structural and Electronic Properties

Compound Heterocycle Substituent(s) pKa (est.) Reactivity in Suzuki-Miyaura
(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid Dibenzofuran Cl (7-position) ~8–9* Moderate (steric hindrance)
Phenylboronic acid Benzene None ~8.8 High
2-Ethoxy-1-naphthylboronic acid Naphthalene OEt (2-position) ~7.5 High

*Estimated based on analogous dibenzofuran derivatives.

Biological Activity

(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid, a compound characterized by its unique dibenzo[b,d]furan structure, has garnered attention for its potential biological activities. Boronic acids are known for their versatility in medicinal chemistry, particularly in drug discovery. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is represented by the following chemical structure:

  • CAS Number : 402936-15-6
  • Molecular Formula : C12H8ClO2B
PropertyValue
Log P (octanol-water partition coefficient)1.13
BBB PermeantYes
P-glycoprotein SubstrateYes
CYP Inhibition ProfileCYP1A2: Yes, CYP3A4: Yes, CYP2D6: Yes, CYP2C19: No, CYP2C9: No

1. Anticancer Activity

Research has indicated that boronic acids can exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to this compound inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A series of boronic acid derivatives were tested against chronic lymphocytic leukemia (CLL) cells, demonstrating cytotoxicity at concentrations of 15–20 µM. The compounds induced apoptosis as evidenced by DNA fragmentation and altered expression of apoptotic markers such as PARP-1 and Mcl-1 .

2. Antimicrobial Activity

Boronic acids have also been explored for their antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against drug-resistant strains of bacteria.

  • Research Findings : In vitro studies revealed that certain boronic acid derivatives inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium at low micromolar concentrations . The mechanism appears to involve disruption of bacterial cell wall synthesis.

3. Enzyme Inhibition

The compound exhibits inhibitory effects on various cytochrome P450 enzymes, which are crucial for drug metabolism.

  • Mechanism : Inhibition of CYP enzymes can lead to altered pharmacokinetics of co-administered drugs, making it essential to evaluate these interactions during drug development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research into SAR has demonstrated that:

  • Substituent Variations : Changes in the position and type of substituents on the dibenzo[b,d]furan core can enhance or diminish biological activity. For example, introducing electron-withdrawing groups may increase potency against specific targets while maintaining selectivity .

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